4-(5-(3-Chlorophenyl)-1H-pyrazol-3-yl)piperidine
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Overview
Description
4-(5-(3-Chlorophenyl)-1H-pyrazol-3-yl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring attached to a pyrazole ring, which is further substituted with a 3-chlorophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-(5-(3-Chlorophenyl)-1H-pyrazol-3-yl)piperidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of 3-piperidinopropanol with sodium hydride in an aprotic polar solvent, followed by further reaction with 3-(4-chlorophenyl)propyl mesylate . This method yields the desired piperidine derivative with high efficiency.
Chemical Reactions Analysis
4-(5-(3-Chlorophenyl)-1H-pyrazol-3-yl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to form various derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(5-(3-Chlorophenyl)-1H-pyrazol-3-yl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(5-(3-Chlorophenyl)-1H-pyrazol-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound is known to act on GABA receptors, leading to the modulation of neurotransmitter activity . This interaction results in various physiological effects, including the potential to paralyze parasites, making it useful as an anthelmintic agent .
Comparison with Similar Compounds
4-(5-(3-Chlorophenyl)-1H-pyrazol-3-yl)piperidine can be compared with other similar compounds, such as:
Piperazine: Another piperidine derivative used as an anthelmintic agent.
Thiophene derivatives: These compounds also exhibit a range of biological activities and are used in medicinal chemistry.
Pyrazole derivatives: Compounds with similar pyrazole structures are studied for their anti-inflammatory and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the piperidine and pyrazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H16ClN3 |
---|---|
Molecular Weight |
261.75 g/mol |
IUPAC Name |
4-[3-(3-chlorophenyl)-1H-pyrazol-5-yl]piperidine |
InChI |
InChI=1S/C14H16ClN3/c15-12-3-1-2-11(8-12)14-9-13(17-18-14)10-4-6-16-7-5-10/h1-3,8-10,16H,4-7H2,(H,17,18) |
InChI Key |
RCXCERNOKOKCSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=NN2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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